Product packaging for 4-(Propan-2-yl)phenyl chloroformate(Cat. No.:CAS No. 114302-73-7)

4-(Propan-2-yl)phenyl chloroformate

Cat. No.: B2525074
CAS No.: 114302-73-7
M. Wt: 198.65
InChI Key: XYXONCCUDWNAHA-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)phenyl chloroformate ( 114302-73-7) is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . This compound serves as a versatile reagent and synthetic building block in organic chemistry and pharmaceutical research. Its structure, which features a chloroformate group attached to a 4-isopropylphenyl ring, makes it a valuable intermediate for the synthesis of more complex molecules, including the formation of carbonate esters and linkages to other functional groups . The compound is identified by several identifiers, including the SMILES string O=C(Cl)OC1=CC=C(C(C)C)C=C1 and the InChIKey XYXONCCUDWNAHA-UHFFFAOYSA-N . As a reactive chloroformate ester, it must be handled with care. It is classified under UN 3277 and is subject to packing group II, with hazard statements indicating that it is fatal if inhaled, in contact with skin, or swallowed, and causes severe skin burns and eye damage . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO2 B2525074 4-(Propan-2-yl)phenyl chloroformate CAS No. 114302-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propan-2-ylphenyl) carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)8-3-5-9(6-4-8)13-10(11)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXONCCUDWNAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114302-73-7
Record name 4-(propan-2-yl)phenyl chloroformate
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Reaction Mechanisms and Kinetic Studies of 4 Propan 2 Yl Phenyl Chloroformate and Its Analogues

Solvolysis Reaction Pathways and Kinetic Analysis

The solvolysis of chloroformate esters, including 4-(propan-2-yl)phenyl chloroformate, can proceed through different mechanistic pathways, primarily distinguished as unimolecular (S_N1-like) and bimolecular (S_N2-like) routes. The predominance of one pathway over the other is highly dependent on the solvent's properties, specifically its nucleophilicity and ionizing power.

Unimolecular Ionization Mechanisms (S_N1-like)

In highly ionizing and weakly nucleophilic solvents, the solvolysis of certain chloroformates can proceed through a unimolecular ionization mechanism. This pathway involves the rate-determining formation of an acylium ion intermediate, which is then rapidly attacked by the solvent. For some alkyl chloroformates, this ionization can be accompanied by a concerted fragmentation with the loss of carbon dioxide. For instance, the solvolysis of 2-adamantyl chloroformate is suggested to proceed via a concerted fragmentation-ionization pathway, characterized by low sensitivity to changes in solvent ionizing power. mdpi.com

While direct evidence for a dominant S_N1 pathway for aryl chloroformates under typical solvolytic conditions is scarce, the possibility of a unimolecular ionization channel, particularly in highly ionizing fluoroalcohols, has been considered. nih.gov For secondary alkyl chloroformates like isopropyl chloroformate, a dominant solvolysis-decomposition with the loss of CO2 has been proposed in the more ionizing solvents. researchgate.net This suggests that under specific conditions, a unimolecular pathway could be a contributing factor for related structures.

Bimolecular Addition-Elimination Mechanisms (A-E/S_N2-like)

The most common mechanism for the solvolysis of aryl chloroformates is the bimolecular addition-elimination pathway. mdpi.com This mechanism involves the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses by expelling the chloride ion to give the final product. This pathway is favored in more nucleophilic solvents.

Studies on phenyl chloroformate have shown a high sensitivity to changes in solvent nucleophilicity and a moderate sensitivity to changes in solvent ionizing power, which is characteristic of a bimolecular mechanism where the addition step is rate-determining. mdpi.comresearchgate.net For isopropyl chloroformate, an association-dissociation mechanism is believed to be operative in pure alcohols and aqueous solutions. psu.edu Given the structural similarity, the solvolysis of this compound is expected to predominantly follow this bimolecular pathway in most common solvents.

Differentiating Mechanistic Contributions in Mixed Solvents (e.g., Grunwald-Winstein Equation Applications)

The Grunwald-Winstein equation is a powerful tool for elucidating solvolytic reaction mechanisms by correlating the specific rate of solvolysis (k) with the solvent nucleophilicity (N) and solvent ionizing power (Y). The extended Grunwald-Winstein equation is given by:

log(k/k₀) = lN + mY

where k₀ is the rate in the reference solvent (80% ethanol/20% water), l is the sensitivity to solvent nucleophilicity, and m is the sensitivity to solvent ionizing power.

For phenyl chloroformate, the l and m values have been determined to be approximately 1.66 and 0.56, respectively, indicating a high degree of nucleophilic participation from the solvent in the transition state, consistent with a bimolecular mechanism. mdpi.comresearchgate.net In contrast, for substrates reacting via a unimolecular pathway, the l value is expected to be close to zero.

Dual reaction channels have been proposed for isopropyl chloroformate, with the addition-elimination reaction favored in more nucleophilic solvents and a unimolecular fragmentation-ionization mechanism favored in highly ionizing solvents. The application of the Grunwald-Winstein equation allows for the differentiation of these mechanistic contributions in mixed solvent systems. For this compound, a similar dualistic behavior might be observed, with the relative importance of the two pathways depending on the specific solvent composition.

Table 1: Representative Grunwald-Winstein Parameters for the Solvolysis of Analogous Chloroformates at 25°C

CompoundlmProposed Mechanism
Phenyl Chloroformate1.660.56Bimolecular (Addition-Elimination) researchgate.net
p-Nitrophenyl Chloroformate1.680.46Bimolecular (Addition-Elimination)
Isopropyl ChloroformateNegligible in fluoroalcoholsLowSolvolysis-Decomposition (in ionizing solvents) psu.edu
2-Adamantyl Chloroformate0.030.48Concerted Fragmentation-Ionization researchgate.net

This table presents data for analogous compounds to infer the behavior of this compound.

Nucleophilic Substitution Reactions at the Carbonyl Carbon

Beyond solvolysis, this compound can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and water.

Aminolysis Reactions and Substrate/Nucleophile Electronic Effects

The aminolysis of aryl chloroformates has been shown to proceed through a concerted (S_N2-like) or a stepwise addition-elimination mechanism. The electronic properties of both the substrate and the nucleophile play a significant role in determining the reaction rate and mechanism. For the aminolysis of phenyl chloroformates, the reaction is consistent with a concerted displacement mechanism.

The introduction of an electron-donating group, such as the propan-2-yl group at the para position of the phenyl ring in this compound, is expected to decrease the electrophilicity of the carbonyl carbon. This would likely lead to a slower rate of aminolysis compared to unsubstituted phenyl chloroformate. Conversely, more basic (more nucleophilic) amines will react faster. The dependence of the reaction rate on the basicity of the aniline (B41778) nucleophile (βnuc) for phenyl chloroformates is approximately 0.8, indicating a significant degree of bond formation in the transition state.

Alcoholysis and Hydrolysis Mechanisms

The alcoholysis and hydrolysis of this compound are expected to follow mechanisms similar to those observed for other aryl chloroformates. These reactions are generally considered to proceed via a bimolecular addition-elimination pathway, where the alcohol or water molecule acts as the nucleophile.

For the methanolysis of phenyl chloroformates, a concerted displacement mechanism has been proposed. The hydrolysis of chloroformates can be catalyzed by a second molecule of water acting as a general base. The rate of hydrolysis of this compound would be influenced by the hydrophobicity of the molecule and the specific solvent system.

Table 2: Representative Kinetic Data for Nucleophilic Substitution of Analogous Chloroformates

ReactionSubstrateNucleophile/SolventRate Constant (k)
MethanolysisPhenyl ChloroformateMethanol (B129727)Varies with conditions
AminolysisPhenyl ChloroformateAniline in AcetonitrileVaries with aniline substituent
HydrolysisIsopropyl ChloroformateWaterVaries with solvent composition researchgate.net

This table presents qualitative data for analogous compounds to infer the behavior of this compound, as specific rate constants are highly dependent on reaction conditions.

Role of Leaving Group Effects in Chloroformate Reactivity

In nucleophilic substitution reactions, the facility with which the leaving group departs is a critical factor influencing the reaction rate and mechanism. For chloroformates, the reaction typically occurs at the acyl carbon, and the nature of the R-group in RO(CO)Cl can significantly affect the leaving group's ability to stabilize the developing negative charge in the transition state.

The reactivity of chloroformates is often rationalized through two primary mechanisms: a stepwise addition-elimination pathway or a unimolecular ionization (SN1) pathway. The dominant pathway is highly dependent on the structure of the chloroformate and the solvent properties.

Addition-Elimination Mechanism: For many aryl and primary alkyl chloroformates, the reaction proceeds via a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. mdpi.comrsc.org The rate of this mechanism is enhanced by electron-withdrawing groups that increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.com Phenyl chloroformate is a classic example that undergoes solvolysis through a rate-determining addition step in this pathway. rsc.orgnih.gov

Ionization (SN1) Mechanism: In contrast, tertiary alkyl chloroformates, such as 1-adamantyl chloroformate, predominantly react via an ionization pathway where the rate-determining step is the cleavage of the C-Cl bond to form an acylium ion intermediate. mdpi.com Secondary alkyl chloroformates like isopropyl chloroformate exhibit dual-channel reactivity, favoring the addition-elimination pathway in more nucleophilic solvents and the ionization mechanism in highly ionizing, less nucleophilic solvents like fluoroalcohols. mdpi.comresearchgate.net

The leaving group effect can be quantified by comparing the rates of reaction for different haloformates. For instance, in reactions proceeding through the ionization pathway, the rate ratio of fluoroformates to chloroformates (kF/kCl) is typically very low (e.g., 1.20 × 10−5 − 3.17 × 10−5 for 1-adamantyl haloformates), reflecting the much poorer leaving group ability of fluoride (B91410) compared to chloride. mdpi.com This is because a good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. libretexts.orglibretexts.org

The stability of the alkyl or aryl group attached to the oxygen atom also plays a crucial role. The thermal stability of chloroformates follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl. nih.gov This trend is related to the ability of the R-group to stabilize the potential carbocation that could be formed upon C-O bond cleavage, although the primary reaction site is the acyl carbon. For this compound, the electron-donating nature of the isopropyl group, compared to an unsubstituted phenyl group, would be expected to slightly decrease the reactivity towards the addition-elimination mechanism by reducing the electrophilicity of the carbonyl carbon.

Theoretical and Experimental Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by probing the changes in bonding at specific atoms in the rate-determining step.

Kinetic Solvent Isotope Effects (KSIE): The KSIE, often measured by comparing reaction rates in methanol (kMeOH) versus deuterated methanol (kMeOD), is particularly useful for identifying general-base catalysis. For the solvolysis of substituted phenyl chloroformates, KSIE (kMeOH/kMeOD) values are typically in the range of 2.3–2.5. nih.gov These large values indicate that a molecule of the solvent acts as a general base, assisting in the removal of a proton from the nucleophile in the rate-determining step of the addition-elimination mechanism. nih.govmdpi.com The importance of this catalysis tends to decrease as the electron-donating ability of the substituent on the phenyl ring increases. nih.gov

For phenyl chloroformate, the KSIE in water (kH2O/kD2O) is 1.79, and in methanol, it is in the range of 2.3-2.5. nih.gov Isopropenyl chloroformate shows similar values, supporting a bimolecular mechanism with general base catalysis. nih.gov In contrast, isopropyl chloroformate exhibits a lower KSIE value of 1.25 in water, which, along with other evidence, points to a shift towards a more ionization-based (SN1) mechanism where general-base catalysis is less significant. nih.govresearchgate.net

Heavy Atom KIEs: Isotope effects can also be measured for heavier atoms like chlorine. The chlorine KIE on the dehalogenation of 4-chlorobenzoyl-CoA, a related reaction involving nucleophilic aromatic substitution, was found to be 1.0090 ± 0.0006. nih.gov This value, larger than those for some other dehalogenase reactions, indicates that the C-Cl bond is actively being broken in the transition state and that its bending modes are sensitive to isotopic substitution. nih.gov Such studies on chloroformate reactions could provide precise details about the degree of C-Cl bond cleavage in the transition state for both the addition-elimination and ionization pathways.

The table below summarizes KSIE values for various chloroformates, illustrating the mechanistic insights gained from these studies.

CompoundSolventKSIE Value (kH/kD)Implied MechanismReference
Phenyl ChloroformateWater1.79Addition-Elimination with General-Base Catalysis nih.gov
Substituted Phenyl ChloroformatesMethanol2.3 - 2.5Addition-Elimination with General-Base Catalysis nih.govnih.gov
Isopropenyl ChloroformateMethanol2.33Addition-Elimination with General-Base Catalysis nih.gov
Isopropyl ChloroformateWater1.25Mixed/Ionization (SN1) nih.govresearchgate.net

Catalysis in Chloroformate Reactions: Mechanistic Insights

Catalysis plays a significant role in many reactions involving chloroformates, influencing both the rate and the reaction pathway.

General-Base Catalysis: As discussed in the KIE section, the solvolysis of aryl chloroformates is often subject to general-base catalysis by the solvent. researchgate.netmdpi.com In this mechanism, one solvent molecule acts as a nucleophile, attacking the carbonyl carbon, while a second solvent molecule acts as a base, deprotonating the attacking nucleophile as it forms a bond. researchgate.net This is particularly evident from the high KSIE values observed and the sensitivity of the reaction rates to the solvent's nucleophilicity. nih.govmdpi.com The l/m ratios derived from the extended Grunwald-Winstein equation, which relate the reaction rate's sensitivity to solvent nucleophilicity (l) and ionizing power (m), are also indicative of this type of catalysis. For phenyl chloroformate, the l/m ratio is high, suggesting a transition state with significant nucleophilic involvement, characteristic of a bimolecular process with general-base assistance. mdpi.com

Pyridine-Catalyzed Esterification: In synthetic applications, such as the esterification of carboxylic acids, alkyl chloroformates are often used in the presence of a base like pyridine (B92270). The mechanism of this reaction involves the chloroformate reacting with the carboxylic acid to form a mixed anhydride (B1165640). Pyridine then catalyzes the reaction of this anhydride with an alcohol. More recent investigations suggest that the reaction can also proceed through the formation of an N-acylpyridinium intermediate, which is then attacked by the alcohol to yield the final ester product. acs.org This highlights the role of pyridine not just as a simple acid scavenger but as an active nucleophilic catalyst.

Metal Catalysis: While less common for chloroformate solvolysis, metal catalysis is a known phenomenon in reactions of related chlorinated compounds. For example, copper has been shown to catalyze the formation of chloroform (B151607) from certain precursors during water chlorination. nih.gov The proposed mechanism involves copper-promoted oxidative decarboxylation. nih.gov Although not directly studied for this compound, this suggests the potential for transition metal catalysis to influence reactions involving the C-Cl bond under specific conditions.

Advanced Derivatization and Functionalization Chemistry Utilizing 4 Propan 2 Yl Phenyl Chloroformate As a Reagent

Synthesis of Carbamate (B1207046) Derivatives

The reaction of 4-(propan-2-yl)phenyl chloroformate with primary or secondary amines leads to the formation of carbamates. wikipedia.orgepo.org This transformation is a cornerstone of its utility in derivatization and protecting group strategies.

The synthesis of N-substituted carbamates is achieved by reacting this compound with a suitable amine. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.orgrutgers.edu The general reaction is as follows:

R-NH₂ + ClCO₂C₆H₄-4-CH(CH₃)₂ → R-NHCO₂C₆H₄-4-CH(CH₃)₂ + HCl

This method is applicable to a wide array of amines, allowing for the preparation of a diverse library of carbamate derivatives. nih.govorganic-chemistry.org The specific reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and purity of the desired N-substituted carbamate.

A study on the synthesis of N-substituted aryl and alkyl carbamates demonstrated the general applicability of using chloroformates to react with amines to form the corresponding carbamates. nih.gov While this study did not specifically use this compound, the fundamental reaction mechanism is directly analogous.

Reactant 1Reactant 2Product
Amine (R-NH₂)This compoundN-Substituted Carbamate

The 4-(propan-2-yl)phenoxycarbonyl group can serve as a protecting group for amines in multi-step organic syntheses. epo.org Protecting groups are essential for masking the reactivity of a functional group to prevent it from interfering with reactions occurring at other sites in the molecule.

The introduction of the 4-(propan-2-yl)phenoxycarbonyl group is achieved through the reaction of the amine with this compound. This protecting group is stable under various reaction conditions but can be removed when desired, typically under specific basic or acidic conditions, to regenerate the free amine. The choice of a particular protecting group is dictated by its stability profile and the ease of its removal. While specific examples detailing the use of this compound as a protecting group are not prevalent in the provided search results, the general principle of using chloroformates for this purpose is well-established. wikipedia.orgnih.gov For instance, benzyl (B1604629) chloroformate is widely used to introduce the Cbz protecting group. wikipedia.org

Protecting GroupReagentFunctional Group Protected
4-(Propan-2-yl)phenoxycarbonylThis compoundAmine

Synthesis of Carbonate Esters and Polycarbonates

This compound is also a key reagent in the synthesis of carbonate esters and, by extension, polycarbonates.

The reaction of this compound with an alcohol or phenol (B47542) results in the formation of a carbonate ester. wikipedia.org The reaction with one equivalent of an alcohol (R'-OH) yields an asymmetric carbonate ester:

R'-OH + ClCO₂C₆H₄-4-CH(CH₃)₂ → R'-OCO₂C₆H₄-4-CH(CH₃)₂ + HCl

Symmetric carbonates can be formed through a two-step process where phosgene (B1210022) is first reacted with a phenol to form a chloroformate, which then reacts with another molecule of the same phenol. google.com While this patent describes the general synthesis of diphenyl carbonate, the principle can be applied to substituted phenols like 4-(propan-2-yl)phenol.

Reactant 1Reactant 2Product
Alcohol/Phenol (R'-OH)This compoundAsymmetric Carbonate Ester
4-(Propan-2-yl)phenolPhosgene, then 4-(Propan-2-yl)phenolSymmetric Di(4-(propan-2-yl)phenyl) carbonate

Polycarbonates are a significant class of polymers known for their durability and optical clarity. Their synthesis often involves the reaction of a bisphenol, such as Bisphenol A (BPA), with a carbonyl source. One method involves the use of bis-chloroformates derived from bisphenols. uwb.edu.plgoogle.com

The synthesis of polycarbonates can be achieved through interfacial polymerization, where a diol like BPA is reacted with a bis-chloroformate. rsc.org While the provided information does not directly describe the use of this compound as a monomer, it is a crucial precursor for creating carbonate linkages. A related process is the transesterification of a diphenyl carbonate with a bisphenol. uwb.edu.plmdpi.commdpi.com In this context, a substituted diphenyl carbonate, which could be synthesized from this compound, could potentially be used.

For example, the reaction of a bisphenol like BPA with a bis-chloroformate proceeds as follows:

n HO-Ar-OH + n ClCO-R-COCl → [-O-Ar-O-CO-R-CO-]n + 2n HCl

Here, Ar represents the bisphenol moiety and R can be an aliphatic or aromatic linker. The use of chloroformate-based monomers is a key strategy in polycarbonate synthesis.

Monomer 1Monomer 2Polymer
Bisphenol ABis(chloroformate)Polycarbonate

Formation of Urea (B33335) Derivatives and Related Amides

This compound can be utilized in a multi-step synthesis to form urea derivatives. This typically involves the initial formation of a carbamate intermediate, which is then reacted with another amine to yield the urea. google.comgoogle.com

The reaction of an amine with a chloroformate, such as phenyl chloroformate, produces a carbamate. google.comgoogle.com This carbamate can then react with a second amine to form a urea. This two-step approach allows for the synthesis of unsymmetrical ureas.

Step 1: R¹-NH₂ + ClCO₂C₆H₄-4-CH(CH₃)₂ → R¹-NHCO₂C₆H₄-4-CH(CH₃)₂ + HCl Step 2: R¹-NHCO₂C₆H₄-4-CH(CH₃)₂ + R²-NH₂ → R¹-NH-CO-NH-R² + HO-C₆H₄-4-CH(CH₃)₂

This methodology provides a versatile route to a wide range of substituted ureas. organic-chemistry.org The reactivity of the carbamate intermediate is key to the success of the second step.

IntermediateReactantProduct
N-Substituted CarbamateAmine (R²-NH₂)Unsymmetrical Urea

Synthesis of Other Functionalized Organic Molecules

This compound serves as a key reagent for the synthesis of various functionalized organic molecules through the activation of primary amides and carboxylic acids. Its utility extends to creating nitriles, isonitriles, and activated acid intermediates for further transformations.

Conversion to Nitriles and Isonitriles

The dehydration of primary amides to nitriles is a fundamental transformation in organic chemistry, and chloroformates provide a mild and efficient method for this conversion. niscpr.res.inrsc.org Similarly, isonitriles can be generated from formamides.

Nitriles from Primary Amides

This compound is an effective reagent for the conversion of primary carboxamides into their corresponding nitriles. The reaction typically proceeds at room temperature in the presence of a base, such as pyridine (B92270), which neutralizes the liberated hydrochloric acid. niscpr.res.in This method is applicable to a wide array of substrates, including primary aromatic, heterocyclic, and aliphatic carboxamides. niscpr.res.in

The proposed mechanism involves the initial activation of the primary amide by the chloroformate. The oxygen of the amide attacks the electrophilic carbonyl carbon of the this compound, forming a reactive O-imidoylcarbonate intermediate. In the presence of a base like pyridine, this intermediate undergoes an E2-type elimination, yielding the nitrile, along with 4-(propan-2-yl)phenol and carbon dioxide as byproducts. niscpr.res.in This process avoids the harsh conditions or expensive reagents required by some alternative methods. niscpr.res.in

A significant advantage of this method is its chemoselectivity. For instance, α,β-unsaturated amides like cinnamamide (B152044) can be converted to the corresponding nitrile without isomerization of the carbon-carbon double bond. niscpr.res.in The reaction also works efficiently for the conversion of primary thioamides to nitriles. niscpr.res.in

Table 1: Synthesis of Nitriles from Primary Amides using Phenyl Chloroformate The following table presents data for the analogous reagent, phenyl chloroformate, which demonstrates the expected reactivity for this compound.

EntryPrimary AmideProductYield (%)
1BenzamideBenzonitrile95
24-Nitrobenzamide4-Nitrobenzonitrile94
34-Chlorobenzamide4-Chlorobenzonitrile92
44-Methoxybenzamide4-Methoxybenzonitrile90
5CinnamamideCinnamonitrile88
6Nicotinamide3-Cyanopyridine85
7PhenylacetamideBenzyl cyanide82

Data sourced from research on phenyl chloroformate as a dehydrating agent. niscpr.res.in

Isonitriles from Formamides

While the direct conversion of formamides to isonitriles using this compound is a plausible extension of this chemistry, detailed studies often describe the reaction of N,N-dialkylformamides with phenyl chloroformate as a route to formamidines. researchgate.net The reaction of a secondary formamide (B127407) with a chloroformate in the presence of a base is a known method for isonitrile synthesis, proceeding through dehydration of the formamide.

Generation of Acid Halides or Related Active Intermediates

This compound is highly effective for the activation of carboxylic acids, converting them into more reactive species that can readily undergo further nucleophilic substitution. This is a cornerstone of its application in areas like peptide synthesis. frontiersin.orgepo.org

When a carboxylic acid is treated with this compound in the presence of a non-nucleophilic base (e.g., triethylamine), a mixed carboxylic-carbonic anhydride (B1165640) is formed. This mixed anhydride is a potent acylating agent, significantly more reactive than the parent carboxylic acid. google.com

This activated intermediate can then be used in situ for various transformations:

Acylation of Amines and Alcohols: The mixed anhydride readily reacts with amines to form amides and with alcohols to form esters. This is particularly valuable in peptide coupling, where the activation of the C-terminus of one amino acid facilitates the formation of a peptide bond with the N-terminus of another. google.com

Conversion to Other Acid Derivatives: The activated intermediate can potentially react with halide sources to generate acid halides, although direct conversion from the carboxylic acid using standard halogenating agents is more common. The primary utility of the chloroformate activation lies in generating a species suitable for immediate reaction with a nucleophile under mild conditions. google.com

This method of activation is central to many multi-step syntheses where mild reaction conditions are paramount to preserve sensitive functional groups elsewhere in the molecule. nih.gov

Chemoselective Transformations and Reaction Control

The reactivity of this compound can be finely controlled, allowing for chemoselective transformations in complex molecules possessing multiple reactive sites. This control is fundamental to its utility as a synthetic reagent.

The key to its selectivity lies in the differing nucleophilicity of various functional groups. Generally, amines are more nucleophilic than alcohols, which are in turn more nucleophilic than amides. This hierarchy allows for selective reactions. For example, in a molecule containing both an amino and a hydroxyl group, this compound can be made to react preferentially with the amino group to form a carbamate, leaving the hydroxyl group untouched, by carefully controlling the stoichiometry and reaction conditions.

Examples of chemoselective transformations include:

Selective N-Protection: In peptide chemistry, it can be used to protect the amino group of an amino acid or peptide. frontiersin.org

Dehydration of Amides in the Presence of Other Groups: As noted previously, the conversion of primary amides to nitriles using this reagent proceeds under mild conditions that tolerate other functional groups. The reaction has been shown to be successful with α,β-unsaturated amides without affecting the double bond, highlighting its chemoselectivity. niscpr.res.in

The solvolysis studies of related chloroformates, such as phenyl chloroformate and p-nitrophenyl chloroformate, show that the reaction mechanism can be finely tuned by the solvent. researchgate.netmdpi.com The reaction proceeds via an addition-elimination pathway, and the balance between bond-making (addition) and bond-breaking (elimination) in the transition state is influenced by solvent nucleophilicity and ionizing power. This understanding allows chemists to select appropriate solvent systems to optimize reaction rates and selectivity for a desired transformation.

Applications and Potential in Advanced Materials and Specialized Chemical Synthesis

Precursors in Polymer Science and Materials Engineering

The synthesis of high-performance polymers is a cornerstone of modern materials science. 4-(Propan-2-yl)phenyl chloroformate serves as a key building block in the creation of specialized polycarbonates and polyurethanes, and in the development of functional polymers through chloroformate chemistry.

Synthesis of Polycarbonates and Polyurethanes with Isopropylphenyl Moieties

Polycarbonates are a class of thermoplastics known for their strength and transparency. The synthesis of polycarbonates typically involves the reaction of a diol with a phosgene (B1210022) derivative, such as a chloroformate. uwb.edu.plmdpi.com The incorporation of the 4-(propan-2-yl)phenyl group from the chloroformate into the polymer backbone can significantly influence the final properties of the material. The bulky isopropyl group can enhance the polymer's thermal stability and solubility in organic solvents, which is advantageous for processing and fabrication.

The general reaction for the synthesis of polycarbonates from a bisphenol and a chloroformate is a polycondensation reaction. While specific studies detailing the use of this compound are not abundant in publicly available literature, the fundamental principles of polycarbonate synthesis suggest its utility. uwb.edu.plmdpi.com The process typically involves the reaction of a bisphenol (a molecule with two hydroxyl groups) with the chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Similarly, polyurethanes, a versatile class of polymers, are formed by the reaction of a diisocyanate with a polyol. wikipedia.orgl-i.co.uk While the direct synthesis of polyurethanes from chloroformates is less common, this compound can be used to synthesize diols or other monomers containing the isopropylphenyl group, which can then be incorporated into the polyurethane chain. The presence of the isopropylphenyl moiety can affect the morphology and properties of the resulting polyurethane, influencing its flexibility, thermal behavior, and surface characteristics. l-i.co.uk

A general approach to polyurethane synthesis involves the reaction between a polyol and a diisocyanate. wikipedia.org By functionalizing a diol with the 4-(propan-2-yl)phenyl group using the chloroformate, novel polyurethanes with tailored properties can be achieved.

Polymer ClassMonomersKey Feature from this compoundPotential Property Enhancement
PolycarbonatesBisphenols, this compoundIsopropylphenyl side groupImproved thermal stability, enhanced solubility
PolyurethanesDiisocyanates, Polyols (potentially modified with this compound)Isopropylphenyl moiety in the polymer backboneModified mechanical properties, altered surface energy

Development of Functional Polymers via Chloroformate Chemistry

Chloroformate chemistry provides a powerful tool for the development of functional polymers. The reactive nature of the chloroformate group allows for its reaction with a wide range of nucleophiles, such as alcohols and amines, to introduce specific functional groups onto a polymer backbone or to create functional monomers for subsequent polymerization.

The use of this compound in this context allows for the introduction of the isopropylphenyl group as a pendant moiety on a polymer chain. This can be achieved by reacting the chloroformate with a polymer that has available hydroxyl or amine groups. The presence of the bulky and hydrophobic isopropylphenyl group can significantly alter the physical and chemical properties of the parent polymer, such as its glass transition temperature, solubility, and surface properties. This approach is valuable for tailoring the characteristics of existing polymers for specific applications.

Role in the Synthesis of Organic Electronic Materials

The field of organic electronics utilizes carbon-based materials in electronic devices. These materials offer advantages such as flexibility, low cost, and solution processability. While direct applications of this compound in organic electronics are not extensively documented, the isopropylphenyl moiety it provides can be a valuable component in the design of materials for various organic electronic devices.

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent display technology that relies on organic compounds to emit light when an electric current is passed through them. nih.gov The performance of an OLED is highly dependent on the properties of the organic materials used, particularly in the emissive and charge-transporting layers.

Polymers containing aromatic moieties are often used in OLEDs as host materials for the emissive dopants or as charge-transporting layers. nih.govossila.com The incorporation of isopropylphenyl groups into these polymers, potentially through monomers derived from this compound, could influence the morphology and electronic properties of the resulting films. The bulky isopropyl group can disrupt intermolecular packing, which can be beneficial in preventing aggregation-caused quenching of luminescence and improving the solubility of the polymer for solution-based processing. While specific research on polymers derived from this compound for OLEDs is limited, the structural motif is of interest in the design of new OLED materials. mdpi.com

Components for Organic Solar Cells (OSCs)

Organic solar cells (OSCs) are a type of photovoltaic device that uses organic polymers or small molecules to convert sunlight into electricity. researchgate.net The efficiency of OSCs is closely linked to the morphology of the active layer, which typically consists of a blend of a donor and an acceptor material.

The design of new donor and acceptor materials is a key area of research in the OSC field. Polymers containing various functional groups are continuously being explored to optimize the light absorption, charge separation, and charge transport properties of the active layer. pusan.ac.krresearchgate.net The introduction of isopropylphenyl groups into the polymer backbone of a donor or acceptor material could influence its solubility, film-forming properties, and electronic energy levels. These factors are critical for achieving an optimal morphology and high power conversion efficiency in OSCs. Although direct use of polymers from this compound in high-performance OSCs is not yet established, the exploration of such structural modifications is a viable strategy in the ongoing development of new OSC materials.

Materials for Molecular Sensors

Molecular sensors are devices that can detect the presence of specific molecules or analytes. Molecularly imprinted polymers (MIPs) are a class of synthetic materials that are designed to have specific recognition sites for a target molecule. univie.ac.atmdpi.comnih.gov The process of molecular imprinting involves polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template.

Functional monomers used in the synthesis of MIPs often contain specific chemical groups that can interact with the template molecule. Monomers derived from this compound could be used to create MIPs for the detection of analytes that have an affinity for the isopropylphenyl group. The hydrophobic and bulky nature of this group could be exploited for the selective recognition of nonpolar or sterically demanding analytes. mdpi.com The development of MIP-based sensors is an active area of research with potential applications in environmental monitoring, medical diagnostics, and food safety. univie.ac.atnih.gov

Intermediate in the Production of Fine Chemicals and Specialty Reagents

This compound serves as a crucial building block in the synthesis of a diverse array of fine chemicals and specialty reagents. The reactivity of the chloroformate group allows for its facile reaction with nucleophiles such as alcohols, amines, and thiols, leading to the formation of carbonates, carbamates, and thiocarbonates, respectively. These reactions are fundamental to the production of numerous specialty chemicals.

One of the primary applications of analogous chloroformates is in the synthesis of carbamates, which are pivotal compounds in the pharmaceutical and agrochemical industries. For instance, the reaction of this compound with a primary or secondary amine would yield a corresponding N-substituted carbamate (B1207046). This reaction pathway is instrumental in the development of new therapeutic agents and pesticides.

Furthermore, this compound can be employed in the synthesis of mixed anhydrides by reacting with carboxylic acids. These mixed anhydrides are valuable intermediates in peptide synthesis, a cornerstone of drug discovery and biochemical research. The isopropyl substituent on the phenyl ring can modulate the reactivity and solubility of the resulting intermediates and final products, offering advantages in specific synthetic applications.

The versatility of this compound as an intermediate is highlighted by its potential applications in the synthesis of:

Pharmaceuticals: As a precursor for creating complex molecular scaffolds found in various drug molecules.

Agrochemicals: In the development of novel herbicides, insecticides, and fungicides.

Specialty Polymers: As a monomer or functionalizing agent to introduce specific properties into polymer chains.

Organic Dyes: In the synthesis of specialized colorants with tailored absorption and emission characteristics.

Interactive Table: Potential Reactions of this compound

ReactantProduct ClassPotential Application
Alcohol (R-OH)CarbonateMonomers for polycarbonates, protecting groups
Amine (R-NH2)CarbamatePharmaceuticals, agrochemicals
Carboxylic Acid (R-COOH)Mixed Anhydride (B1165640)Peptide synthesis, acylation reactions
Thiol (R-SH)ThiocarbonateSpecialty polymers, crosslinking agents

Tailored Chemical Design and Synthesis for Specific Material Properties

The molecular architecture of this compound makes it a valuable tool for the tailored design and synthesis of advanced materials with specific, predictable properties. The presence of the isopropyl group on the phenyl ring can impart desirable characteristics such as increased solubility in organic solvents, enhanced thermal stability, and modified electronic properties to the resulting materials.

In the realm of polymer science, this compound can be utilized as a monomer in the synthesis of polycarbonates and polyurethanes. The incorporation of the 4-isopropylphenyl moiety into the polymer backbone can influence the material's glass transition temperature, mechanical strength, and optical properties. For example, the bulky isopropyl group can disrupt polymer chain packing, leading to materials with lower crystallinity and improved processability.

Detailed research findings on similar substituted phenyl chloroformates have demonstrated their utility in creating materials with unique functionalities. By strategically incorporating these building blocks, researchers can fine-tune the macroscopic properties of materials. For instance, the hydrophobic nature of the isopropyl group can be exploited to create water-repellent surfaces or to enhance the compatibility of a polymer with non-polar matrices in composite materials.

The tailored design possibilities extend to the synthesis of liquid crystals, where the rigid phenyl ring and the flexible isopropyl group can contribute to the formation of specific mesophases. The ability to precisely control the molecular structure through the use of intermediates like this compound is paramount in the development of next-generation materials for applications in displays, sensors, and optical devices.

Interactive Table: Influence of the 4-(Propan-2-yl)phenyl Group on Material Properties

Material PropertyInfluence of the Isopropyl GroupPotential Application
SolubilityIncreased in non-polar solventsImproved processability of polymers
Thermal StabilityCan enhance degradation temperatureHigh-performance plastics
Mechanical PropertiesAffects chain packing and flexibilityEngineering thermoplastics
Optical PropertiesModifies refractive indexOptical lenses and films

Emerging Research Directions and Future Outlook for 4 Propan 2 Yl Phenyl Chloroformate Chemistry

Development of Novel Catalytic Systems for Chloroformate Transformations

The transformation of chloroformates is a cornerstone of modern synthetic chemistry, and the development of novel catalytic systems is a significant area of research. For the synthesis of aryl chloroformates like 4-(propan-2-yl)phenyl chloroformate, traditional methods often involve the use of phosgene (B1210022), a highly toxic reagent. kobe-u.ac.jp Current research is focused on developing safer and more efficient catalytic processes.

One promising approach involves the use of organic phosphorus compounds as catalysts for the reaction of phenols with phosgene. justia.com These catalysts can enhance the reaction rate and yield under milder conditions. justia.com For instance, the use of trisubstituted phosphines, phosphine (B1218219) oxides, and phosphonium (B103445) salts has been explored, although their catalytic activity can be unsatisfactory. justia.com More recent developments are aimed at identifying more robust and active phosphorus-based catalysts.

Furthermore, palladium-catalyzed reactions represent a frontier in chloroformate transformations. While much of the research has focused on the cross-coupling of aryl halides, the principles can be extended to the chloroformate group. nih.govresearchgate.net For example, palladium-catalyzed cross-coupling reactions of arylboronic acids with chloroformates have been shown to be an effective method for one-carbon homologation, leading to the formation of esters. researchgate.net The development of efficient palladium catalysts for the transformation of aryl chloroformates, including this compound, into other functional groups is an active area of investigation. nih.gov This includes the conversion of aryl chlorides, triflates, and nonaflates to nitroaromatics using a palladium catalyst, a method that could potentially be adapted for chloroformates. nih.gov

A retracted article described a nickel-catalyzed cross-electrophile coupling of benzyl (B1604629) chloroformates with aryl iodides, suggesting that other transition metals could also play a role in future catalytic systems for chloroformate transformations. rsc.org The exploration of various transition metal catalysts is expected to yield novel synthetic routes and applications for this compound.

Exploration of Photochemical Reactions Involving Chloroformate Derivatives

Photochemical methods offer a green and efficient alternative to traditional synthetic routes. A significant emerging area is the "photo-on-demand" synthesis of chloroformates. kobe-u.ac.jpresearchgate.netorganic-chemistry.org This technique involves the in situ generation of phosgene from chloroform (B151607) (CHCl₃) using UV light, which then reacts with an alcohol to form the corresponding chloroformate. kobe-u.ac.jpresearchgate.netorganic-chemistry.org This method avoids the direct handling of toxic phosgene gas and allows for a one-pot synthesis of carbonates and carbamates by subsequent reaction with alcohols or amines. organic-chemistry.org

The process typically involves irradiating a chloroform solution containing the alcohol with a low-pressure mercury lamp under oxygen bubbling. researchgate.netnih.gov This photochemical oxidation of chloroform produces phosgene, which then reacts with the alcohol. nih.gov This method has been successfully applied to the synthesis of various chloroformates and their derivatives on a gram scale. researchgate.net

Recent research has also demonstrated the feasibility of this photo-on-demand phosgenation in a three-phase heterogeneous solution of chloroform and aqueous sodium hydroxide, which is particularly useful for aryl alcohols. nih.gov The photochemical synthesis of carbonate esters from substituted aryl alcohols has been achieved with good yields using this system. nih.gov The application of these photochemical methods to the synthesis of this compound and its derivatives holds considerable promise for developing more sustainable and safer manufacturing processes.

Reaction TypeReagentsConditionsProductReference
Photo-on-demand chloroformate synthesisAlcohol, Chloroform, OxygenUV lightChloroformate kobe-u.ac.jpresearchgate.netorganic-chemistry.org
One-pot carbonate synthesisAlcohol, Chloroform, Oxygen, second AlcoholUV light, then addition of second alcoholCarbonate organic-chemistry.org
One-pot carbamate (B1207046) synthesisAlcohol, Chloroform, Oxygen, AmineUV light, then addition of amineCarbamate organic-chemistry.org
Three-phase phosgenationAryl alcohol, Chloroform, aq. NaOHUV light, O₂ bubblingCarbonate ester nih.gov

Advanced Computational Modeling for Predictive Synthesis and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. mdpi.comnih.gov For this compound, computational modeling can provide valuable insights into its electronic structure, reactivity, and potential applications.

DFT calculations can be used to predict various properties, such as the molecule's geometry, vibrational frequencies, and electronic properties. nih.gov This information can help in understanding the reaction mechanisms of chloroformate transformations and in designing more efficient catalytic systems. For instance, by modeling the interaction between the chloroformate and a catalyst, researchers can identify the most promising catalyst candidates before undertaking extensive experimental work.

Furthermore, computational protocols that combine DFT with cheminformatics tools are being developed to predict reaction outcomes and material properties with reasonable accuracy and at a moderate computational cost. mdpi.com These protocols can be used to screen large virtual libraries of molecules based on the this compound scaffold to identify candidates with desired properties for specific applications, such as in the design of new polymers or pharmaceuticals. The ability to predict properties like redox potentials as a function of pH can be particularly useful in applications like redox flow batteries. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. syrris.commit.eduvapourtec.com The integration of these technologies into the synthesis and derivatization of this compound is a key area of future development.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is particularly well-suited for reactions involving hazardous reagents like phosgene or for photochemical reactions that benefit from precise control over irradiation time and intensity. mdpi.comnih.gov An automated continuous synthesis system for aryl sulfonyl chlorides has been described, which employs multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system. mdpi.com A similar setup could be adapted for the continuous production of this compound.

Automated synthesis platforms, often guided by computer-aided synthesis planning, can accelerate the discovery and optimization of new reactions and the generation of compound libraries for screening. syrris.commit.edu By combining flow chemistry with automated systems, researchers can rapidly explore a wide range of reaction conditions and substrates, significantly speeding up the development of new applications for this compound. vapourtec.com This approach allows for the efficient synthesis of exploratory compounds on a small scale and the seamless scaling up of "hit" compounds. syrris.com

TechnologyAdvantagesPotential Application for this compound
Flow ChemistryImproved safety, better heat and mass transfer, scalabilityContinuous and safe production, photochemical transformations
Automated SynthesisHigh-throughput screening, rapid optimization, reproducibilityLibrary generation for drug discovery, optimization of catalytic reactions
Integrated SystemsEfficient workflow from design to productionAccelerated development of new materials and reagents

Design of Novel Reagents and Building Blocks Based on the Isopropylphenyl Chloroformate Scaffold

The this compound scaffold offers a versatile platform for the design of novel reagents and building blocks for various applications. The reactivity of the chloroformate group allows for its conversion into a wide range of other functional groups, making it a valuable starting material in organic synthesis.

One area of exploration is the use of this scaffold in medicinal chemistry. For example, a "reversed amide" strategy based on a different scaffold has been used to design novel GPR88 agonists. A similar design approach could be applied to derivatives of this compound to create new biologically active molecules.

Furthermore, the development of new synthetic methodologies can expand the utility of this scaffold. Palladium-catalyzed cross-coupling reactions, for instance, can be used to introduce a variety of substituents onto the aromatic ring or to transform the chloroformate group itself. researchgate.net The ability to perform one-carbon homologation from arylboronic acids to the corresponding esters or amides using chloroformates opens up new possibilities for creating complex molecules. researchgate.net The exploration of such reactions with this compound will undoubtedly lead to the discovery of novel reagents and building blocks with unique properties and applications.

Q & A

Q. What are the primary synthetic routes for 4-(Propan-2-yl)phenyl chloroformate, and how can reaction efficiency be monitored?

Methodological Answer: this compound is typically synthesized via the reaction of 4-(propan-2-yl)phenol with phosgene (COCl₂) or its safer equivalents (e.g., triphosgene) under anhydrous conditions. The reaction proceeds through nucleophilic acyl substitution, where the phenolic oxygen attacks the carbonyl carbon of phosgene. Key parameters include:

  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of chloroformate to carbonate).
  • Solvent selection : Use inert solvents like dichloromethane or tetrahydrofuran.
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) to detect the disappearance of the phenolic O–H stretch (~3200 cm⁻¹) and formation of the carbonyl stretch (~1750 cm⁻¹) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : The isopropyl group (propan-2-yl) appears as a septet (δ 1.2–1.4 ppm) and doublet (δ 1.0–1.2 ppm). The aromatic protons resonate as a singlet or multiplet (δ 6.8–7.5 ppm).
    • ¹³C NMR : The carbonyl carbon (C=O) appears at ~150 ppm, and the chloroformate carbon (Cl–O–CO) at ~80 ppm.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M]⁺) at m/z 200.04 (calculated for C₁₀H₁₁ClO₂).
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, and Cl percentages (e.g., C: 59.8%, H: 5.5%, Cl: 17.6%) .

Q. What are the common side reactions during chloroformate-mediated acylation, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis : Competing reaction with moisture generates carbonic acid derivatives. Mitigation includes rigorous drying of solvents and reagents (e.g., molecular sieves).
  • Carbamate formation : Reaction with amines requires controlled stoichiometry (1:1 molar ratio) and low temperatures (0–5°C).
  • Self-condensation : Excess base (e.g., pyridine) can deprotonate intermediates, leading to dimerization. Use catalytic base and inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective acylation of sterically hindered amines using this compound?

Methodological Answer:

  • Steric effects : The bulky isopropyl group on the phenyl ring enhances selectivity for less-hindered amines. For hindered substrates (e.g., secondary amines), employ:
    • Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
    • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation via nucleophilic assistance.
    • Kinetic control : Short reaction times (<1 hour) and low temperatures (−10°C) favor monoacylation.
  • Validation : Analyze products via HPLC with UV detection (λ = 254 nm) to quantify regioselectivity .

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

Methodological Answer:

  • Data collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation to minimize errors in bond-length and angle measurements.
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of disorder (e.g., isopropyl group rotamers) via PART and AFIX commands.
  • Validation : Cross-check with computational methods (e.g., DFT-optimized geometries) to identify outliers in torsion angles or hydrogen-bonding networks .

Q. What strategies are effective for conjugating this compound to biomolecules (e.g., peptides) while preserving activity?

Methodological Answer:

  • pH control : Conduct reactions in mildly basic buffers (pH 8.5–9.0, e.g., borate buffer) to deprotonate amine nucleophiles without hydrolyzing the chloroformate.
  • Site-specificity : Use orthogonal protection (e.g., Fmoc/t-Bu for lysine residues) to target specific amino groups.
  • Post-conjugation analysis : Validate conjugation efficiency via MALDI-TOF MS and circular dichroism (CD) to confirm structural integrity .

Q. How can impurities in this compound batches impact downstream reactions, and what analytical methods detect them?

Methodological Answer:

  • Common impurities : Residual phenol (from incomplete phosgenation) or carbonate byproducts.
  • Detection :
    • HPLC-UV/ELSD : Use a C18 column with acetonitrile/water gradient to separate impurities (retention time shifts).
    • Titrimetry : Quantify free phenol via potentiometric titration with NaOH.
  • Mitigation : Purify via flash chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.